molecular formula C23H29N5O4 B3015035 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938761-47-8

8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3015035
CAS No.: 938761-47-8
M. Wt: 439.516
InChI Key: XDIVUHFASATSHZ-UHFFFAOYSA-N
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Description

“8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic compound that belongs to the class of imidazo[2,1-f]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxyethoxyethyl, trimethyl, and phenylpropyl groups through various substitution and addition reactions. Common reagents used in these steps include alkyl halides, alcohols, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the imidazo[2,1-f]purine core or the phenylpropyl group.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce halogen or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, “8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” may be studied for its potential as a therapeutic agent

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antiviral activities. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of “8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies using techniques like molecular docking, spectroscopy, and crystallography are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-f]purines with different substituents. Examples are:

  • 1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

The uniqueness of “8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-16-17(2)28-19-20(24-22(28)26(16)12-14-32-15-13-29)25(3)23(31)27(21(19)30)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,29H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIVUHFASATSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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